molecular formula C19H14Cl2N6O2 B2392383 3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 897623-24-4

3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2392383
CAS RN: 897623-24-4
M. Wt: 429.26
InChI Key: ZHFIXGUTZSUFOY-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14Cl2N6O2 and its molecular weight is 429.26. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Agents

The compound’s structural features suggest potential anti-inflammatory activity. Researchers have investigated its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. By modulating these pathways, it may offer therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .

Anticancer Properties

Studies have explored the compound’s impact on cancer cells. Its oxazole ring and tetrazole moiety could interfere with cell proliferation, angiogenesis, and metastasis. Researchers have investigated its potential as a novel anticancer agent, particularly against solid tumors. Further mechanistic studies are needed to validate its efficacy .

Antimicrobial Activity

The presence of both chlorophenyl and tetrazole groups suggests antimicrobial potential. Researchers have evaluated its antibacterial and antifungal properties. It may serve as a lead compound for developing new antibiotics or antifungal drugs. Investigations into its mode of action and spectrum of activity are ongoing .

Neuroprotective Effects

Given its unique structure, the compound has been studied for its neuroprotective properties. It may modulate neuronal signaling pathways, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Preclinical studies have shown promise, but clinical validation is necessary .

Radical-Based Transformations

The compound’s radical reactivity has attracted interest in synthetic chemistry. Researchers have utilized it as a precursor for various transformations, including protodeboronation reactions. These reactions enable the synthesis of complex molecules, such as alkene hydromethylation, which is valuable for drug discovery and organic synthesis .

Pharmacokinetic Studies

Understanding the compound’s pharmacokinetics is crucial for drug development. Researchers have investigated its absorption, distribution, metabolism, and excretion (ADME) properties. These studies inform dosing regimens, bioavailability, and potential drug interactions. Pharmacokinetic data guide its clinical development .

properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6O2/c1-11-17(18(24-29-11)14-4-2-3-5-15(14)21)19(28)22-10-16-23-25-26-27(16)13-8-6-12(20)7-9-13/h2-9H,10H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFIXGUTZSUFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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